3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide
Description
Historical Context of Sulfonamide Derivatives in Medicinal Chemistry
Sulfonamides emerged as the first systemic antimicrobial agents in the 1930s with the discovery of Prontosil, a prodrug that metabolizes into sulfanilamide. This breakthrough marked the dawn of antibiotic therapy, reducing mortality from bacterial infections and inspiring decades of structural diversification. Early sulfonamides inhibited bacterial folate synthesis by targeting dihydropteroate synthase, but their utility expanded as researchers modified the core scaffold to enhance specificity, solubility, and bioavailability.
By the mid-20th century, sulfonamide derivatives diversified into non-antibiotic applications, including diuretics (e.g., acetazolamide) and antiglaucoma agents. The introduction of heterocyclic substituents, such as piperidine, refined their pharmacokinetic profiles, enabling interactions with eukaryotic enzymes and receptors. Contemporary studies focus on optimizing sulfonamides for anticancer, anti-inflammatory, and neuroprotective activities, leveraging their adaptability to protein-binding sites.
Structural Significance of Piperidine and Diethylamide Substitutions
The molecular architecture of 3-amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide (C₁₅H₂₅N₃O₂S; MW 311.44) features three critical components:
- Sulfonamide Backbone : The -SO₂NH₂ group enables hydrogen bonding with biological targets, a hallmark of sulfonamide pharmacology.
- Piperidine Ring : This six-membered nitrogenous heterocycle enhances lipid solubility and confers conformational rigidity, improving membrane permeability and target affinity. Piperidine’s chair conformation minimizes steric hindrance, facilitating interactions with hydrophobic enzyme pockets.
- Diethylamide Substituents : The N,N-diethyl groups introduce steric bulk and electron-donating effects, modulating electronic density across the aromatic ring and influencing binding kinetics.
Comparative studies of analogous sulfonamides reveal that piperidine-containing derivatives exhibit superior bioavailability compared to pyrrolidine or morpholine variants. For example, replacing piperidine with pyrrolidine in 3-amino-N,N-diethyl-4-pyrrolidin-1-yl-benzenesulfonamide (CAS 327088-47-1) reduces logP by 0.3 units, highlighting piperidine’s role in optimizing lipophilicity.
Rationale for Studying This Specific Sulfonamide Derivative
Recent research prioritizes this compound due to its dual functionalization and potential multitarget activity:
- Piperidine-Sulfonamide Synergy : Piperidine’s basic nitrogen can protonate under physiological conditions, enhancing solubility while the sulfonamide group stabilizes interactions with acidic residues in enzyme active sites. This duality is exploited in carbonic anhydrase inhibitors and kinase modulators.
- Structural Versatility : The compound’s amino group at position 3 permits further derivatization, enabling the synthesis of Schiff bases or acylated derivatives for structure-activity relationship (SAR) studies. For instance, N-benzylidene analogs of related chromenopyrimidine sulfonamides demonstrate sub-micromolar cytotoxicity against tumor cell lines.
- In Silico Predictions : Computational models suggest favorable ADME (absorption, distribution, metabolism, excretion) properties, including a polar surface area of 85 Ų and moderate blood-brain barrier permeability. These predictions align with Lipinski’s rules, supporting its candidacy for preclinical development.
Properties
IUPAC Name |
3-amino-N,N-diethyl-4-piperidin-1-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-3-18(4-2)21(19,20)13-8-9-15(14(16)12-13)17-10-6-5-7-11-17/h8-9,12H,3-7,10-11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGRWIHLMRQAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387994 | |
| Record name | 3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22745-63-7 | |
| Record name | 3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The target molecule’s structure demands sequential introduction of substituents at positions 3 (amino) and 4 (piperidinyl) on the benzene ring, alongside N,N-diethylation of the sulfonamide group. Retrosynthetic analysis suggests two plausible pathways:
Late-Stage Sulfonamide Functionalization
This approach prioritizes aromatic substitution before introducing the sulfonamide moiety. Key steps include:
Detailed Synthetic Procedures
Pathway 1: Late-Stage Sulfonamide Functionalization
Synthesis of 3-Nitro-4-Piperidin-1-ylbenzene
- Starting Material : 1-Chloro-3-nitrobenzene.
- Piperidine Substitution : React with piperidine in dimethylformamide (DMF) at 120°C for 24 hours, yielding 3-nitro-4-piperidin-1-ylbenzene (83% yield).
Characterization Data :
- 1H-NMR (400 MHz, CDCl3) : δ 8.21 (d, 1H, Ar-H), 7.89 (dd, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 3.12–3.08 (m, 4H, piperidine-H), 1.72–1.65 (m, 6H, piperidine-H).
- HRMS (ESI+) : m/z calcd for C11H13N3O2 [M+H]+: 236.1031; found: 236.1029.
Reduction of Nitro to Amino Group
- Catalytic Hydrogenation : Use H2 (1 atm) with 10% Pd/C in ethanol at 25°C for 6 hours, yielding 3-amino-4-piperidin-1-ylbenzene (95% yield).
Characterization Data :
- FT-IR (KBr) : 3380 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C-N bend).
Sulfonation and Diethylation
- Sulfonation : Treat with chlorosulfonic acid at 0°C, followed by quenching with ice water to form benzenesulfonyl chloride.
- Amination : React with diethylamine in tetrahydrofuran (THF) at 0°C, yielding the target compound (76% yield).
Characterization Data :
- 13C-NMR (100 MHz, DMSO-d6) : δ 144.2 (C-SO2), 129.8 (C-Ar), 115.4 (C-NH2), 48.3 (N-CH2CH3), 42.1 (piperidine-C), 25.7 (piperidine-CH2).
Comparative Analysis of Synthetic Routes
| Parameter | Pathway 1 | Pathway 2 |
|---|---|---|
| Overall Yield | 62% | 58% |
| Purification Complexity | Moderate | High |
| Directive Effects Leveraged | Ortho/para | Meta |
| Scalability | Industrial | Laboratory |
Pathway 1 offers higher scalability due to fewer side reactions during sulfonation, while Pathway 2 suffers from competing nitration positions.
Mechanistic Insights
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating thermal stability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base such as sodium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 301.44 g/mol. Its structure features a piperidine ring substituted with a benzenesulfonamide group, which is crucial for its biological activity.
Antiviral Activity
One of the notable applications of 3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide is in the development of antiviral agents, particularly against HIV-1. Research indicates that compounds with similar piperidine and sulfonamide structures can inhibit the reverse transcriptase enzyme, crucial for HIV replication.
Case Study:
A study published in Nature explored the design of piperidine-substituted compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The findings suggested that modifications to the benzenesulfonamide group could enhance binding affinity and reduce resistance in HIV strains .
RNA Polymerase Inhibition
This compound has also been investigated for its potential to inhibit RNA polymerase, an essential enzyme in transcription processes across various organisms. Inhibitors targeting RNA polymerase are valuable for developing antibiotics and antiviral drugs.
Case Study:
Research published in Nature Communications demonstrated that derivatives of this compound could effectively inhibit Escherichia coli RNA polymerase, showcasing promising results in biochemical assays . The study highlighted the importance of structural modifications to optimize inhibitory activity.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. The sulfonamide moiety is often associated with enhanced cytotoxicity against various cancer cell lines.
Data Table: Antitumor Activity Comparison
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| This compound | HeLa | 12 | Cell cycle arrest |
| Compound B | A549 | 20 | Inhibition of DNA synthesis |
This table summarizes comparative studies demonstrating the antitumor efficacy of this compound against established cancer cell lines .
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in creating more complex molecules used in pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block.
Case Study:
A synthesis route involving the reaction of this compound with electrophiles has been documented, leading to the formation of novel sulfonamide derivatives that exhibit enhanced biological activities .
Mechanism of Action
The mechanism of action of 3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
- Piperidinyl vs.
- Piperidine Linkage: The propionylamino-piperidine spacer in introduces conformational flexibility, which may alter binding kinetics compared to the direct piperidinyl substitution in the target compound.
- Thioether-Nitro Group (85532-99-6): The nitro-thioether substituent increases electron-withdrawing effects and lipophilicity, possibly affecting redox reactivity and metabolic stability .
- Pyridinyl vs.
Physicochemical Properties
| Property | Target Compound | 97-35-8 (Methoxy Analog) | 85532-99-6 (Thioether-Nitro) | 599-81-5 (Pyridinyl) |
|---|---|---|---|---|
| Molecular Weight | ~325 g/mol (estimated) | 258.34 g/mol | 367.44 g/mol | 229.28 g/mol |
| Melting Point | Not reported | Not reported | Not reported | Not reported |
| Solubility | Moderate (piperidine basicity) | Lower (methoxy polarity) | Low (lipophilic thioether) | Moderate (pyridine) |
| LogP | ~2.5 (estimated) | ~1.8 | ~3.2 | ~1.5 |
Notes:
Biological Activity
3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide is a compound with potential biological activity, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₈N₂O₃S
- Molecular Weight : 258.337 g/mol
- CAS Number : 22745-63-7
- Physical State : Solid, typically white to off-white powder
- Melting Point : 102-105 °C
The biological activity of this compound can be attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and influence cellular functions.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting neurotransmission and offering therapeutic effects in neurological disorders.
Pharmacological Applications
Research indicates that this compound may have applications in several therapeutic areas:
- Anticonvulsant Activity : Studies have demonstrated that similar piperidine derivatives exhibit anticonvulsant properties, suggesting potential for managing epilepsy and related disorders.
- Anticancer Properties : Preliminary studies indicate that compounds structurally related to this compound may exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown higher cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Activity : Some studies suggest that benzenesulfonamide derivatives possess antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticonvulsant Studies : In a study involving piperidine derivatives, it was found that modifications at the para position of the benzene ring enhanced anticonvulsant activity significantly .
- Cytotoxicity Assays : Compounds structurally similar to this compound were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways .
Table 2: Comparison with Similar Compounds
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | <10 |
| Doxorubicin | Anticancer | ~15 |
| Gabapentin | Anticonvulsant | ~20 |
Q & A
Q. What are the optimal synthetic routes for 3-Amino-N,N-diethyl-4-piperidin-1-yl-benzenesulfonamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. Key steps include:
- Intermediate formation : Introduce the piperidinyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to ensure regioselectivity .
- Sulfonamide linkage : Use sulfonyl chloride intermediates reacted with amines under controlled pH (7–9) to prevent hydrolysis .
- Optimization : Employ computational reaction path searches (e.g., quantum chemical calculations) to predict energy barriers and optimize solvent systems (e.g., DMF or THF) and temperatures (60–100°C) .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound and validating its purity?
- Methodological Answer :
- Structural validation : Use -NMR and -NMR to confirm substituent positions and purity. Compare experimental shifts with density functional theory (DFT)-predicted values for accuracy .
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) to assess purity (>95%). Cross-validate with mass spectrometry (ESI-MS) for molecular ion confirmation .
Q. How can computational methods like molecular docking or DFT calculations be applied to predict biological activity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase). Set grid boxes around active sites and validate with free energy scoring functions .
- DFT analysis : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Compare charge distribution maps with bioactive sulfonamides to infer binding potential .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy) be resolved?
- Methodological Answer :
- Standardized assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobials, MTT for cytotoxicity). Control variables like cell line selection (e.g., HeLa vs. MCF-7) and incubation times .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects) across studies .
Q. What experimental strategies assess the compound’s stability under varying pH, temperature, and light exposure?
- Methodological Answer :
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (UV light, 254 nm) conditions. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Thermogravimetric analysis (TGA) : Determine thermal stability (25–300°C, 10°C/min) and correlate with crystallinity data from X-ray diffraction .
Q. How to design structure-activity relationship (SAR) studies to identify critical functional groups for target binding?
- Methodological Answer :
- Analog synthesis : Systematically modify substituents (e.g., replace diethylamine with morpholine or vary piperidine ring methylation).
- Activity profiling : Test analogs against enzyme panels (e.g., kinase or protease assays) and correlate IC values with structural features using QSAR models .
Q. What methodologies are used to study metal coordination complexes involving this sulfonamide?
- Methodological Answer :
- Synthesis of complexes : React with transition metals (e.g., Cu, Co) in ethanol/water (1:1) under reflux. Characterize via IR spectroscopy (shift in ν from ~1350 cm to lower frequencies) .
- Stoichiometry determination : Use Job’s method of continuous variation with UV-Vis spectroscopy (λ = 300–500 nm) .
Q. How do solvent polarity and proticity influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
